molecular formula C8H11NSi B14641772 5-(Trimethylsilyl)pent-2-en-4-ynenitrile CAS No. 54599-65-4

5-(Trimethylsilyl)pent-2-en-4-ynenitrile

Cat. No.: B14641772
CAS No.: 54599-65-4
M. Wt: 149.26 g/mol
InChI Key: PFWOHJKIAVVHDZ-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)pent-2-en-4-ynenitrile is a structurally unique organosilicon compound featuring a conjugated enynenitrile backbone with a trimethylsilyl (TMS) group at position 4. Its molecular formula is C₉H₁₃NSi, and it combines a nitrile group, a triple bond, and a terminal TMS moiety. This compound is synthesized via a one-step reaction from bromocyanoacetylene, as reported by Ligny and Gau, yielding 60% of the product as a yellow oil . Key spectroscopic data include a characteristic ¹H NMR signal at δ 0.25 ppm (TMS protons) and a ¹³C NMR peak at δ 122.2 ppm (sp-hybridized carbon adjacent to the nitrile group) . The TMS group enhances stability and modulates electronic properties, making the compound valuable in organic synthesis and materials science.

Properties

CAS No.

54599-65-4

Molecular Formula

C8H11NSi

Molecular Weight

149.26 g/mol

IUPAC Name

5-trimethylsilylpent-2-en-4-ynenitrile

InChI

InChI=1S/C8H11NSi/c1-10(2,3)8-6-4-5-7-9/h4-5H,1-3H3

InChI Key

PFWOHJKIAVVHDZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile typically involves the hydrolysis of corresponding zirconocene aza-metallacycles in toluene. The reaction is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over activated aluminum oxide columns .

Industrial Production Methods

The use of zirconocene aza-metallacycles and hydrolysis in toluene can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pent-2-en-4-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Trimethylsilyl)pent-2-en-4-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the double and triple bonds provide sites for electrophilic addition and cycloaddition reactions. These interactions facilitate the formation of various products and intermediates in chemical reactions .

Comparison with Similar Compounds

Variation in Silyl Groups

The silyl group significantly influences reactivity and steric bulk. Comparative examples include:

Compound Name Silyl Group Key Properties/Applications Reference
5-(Trimethylsilyl)pent-2-en-4-ynenitrile Trimethylsilyl (TMS) High yield (60%); used in enynenitrile synthesis
(E)-3-(diisopropylamino)-5-(triethylsilyl)pent-2-en-4-ynenitrile Triethylsilyl (TES) Bulkier group; potential steric hindrance
Tert-butyldimethylsilyl (TBS)-containing analogs TBS Enhanced steric protection; used in nucleotide synthesis

Key Findings :

  • Trimethylsilyl (TMS) : Balances electronic stabilization (via σ*-orbital conjugation) and minimal steric hindrance, enabling efficient synthetic applications .
  • Triethylsilyl (TES) : Increased hydrophobicity and steric bulk may reduce reactivity in nucleophilic substitutions compared to TMS .
  • Tert-butyldimethylsilyl (TBS) : Bulkier than TMS, often used to protect hydroxyl groups in complex molecules like nucleotides .

Functional Group Variations

Substituents on the enynenitrile backbone alter electronic and reactivity profiles:

Compound Name Functional Group Key Differences Reference
5-(Trimethylsilyl)pent-2-en-4-ynenitrile Nitrile Electron-withdrawing; enhances conjugation
Methyl (2E)-5-(trimethylsilyl)-2-penten-4-ynoate Methyl ester Electron-donating ester group; altered reactivity
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Amino/hydroxy Increased hydrogen-bonding capacity

Key Findings :

  • Nitrile Group : Stabilizes the triple bond via conjugation, enabling participation in cycloaddition and cross-coupling reactions .
  • Ester Group : Reduces electrophilicity at the β-carbon, favoring nucleophilic acyl substitutions over enyne reactivity .
  • Amino/Hydroxy Groups: Introduce hydrogen-bonding interactions, useful in supramolecular chemistry but less stable under acidic conditions .

Structural Analogues in Asymmetric Catalysis

Compound Name Application Key Insight Reference
5-(Trimethylsilyl)cyclohex-2-enone Asymmetric conjugate arylation TMS stabilizes transition states; up to 93% ee
5-Arylcyclohex-2-enones Chiral building blocks TMS enables stereoselective dehydrosilylation

Key Findings :

  • The TMS group in cyclohexenones enhances enantioselectivity by stabilizing intermediates during Rh(I)-catalyzed arylation .
  • This suggests that the TMS group in 5-(Trimethylsilyl)pent-2-en-4-ynenitrile could similarly influence regioselectivity in metal-mediated reactions.

Research Findings and Data Tables

Reactivity Trends

Reaction Type 5-(Trimethylsilyl)pent-2-en-4-ynenitrile Methyl Ester Analog
Cycloaddition High reactivity (conjugated enyne) Moderate (ester deactivation)
Nucleophilic Substitution Limited (stabilized by TMS) Favored at ester carbonyl

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